D-Iditol-1-13C
Description
Overview of D-Iditol's Role as a Polyol in Biological Systems
D-Iditol is a six-carbon sugar alcohol, also known as a polyol. chemimpex.com Polyols are formed by the reduction of sugars and are widespread in nature, particularly in fungi and plants. vumc.com In biological systems, D-Iditol and other polyols can serve various functions. For instance, D-Iditol is known to be a fungal metabolite. chemsrc.comnih.govmedchemexpress.com It can accumulate in certain metabolic conditions, such as galactokinase deficiency. chemsrc.commedchemexpress.comwikipedia.org
The metabolism of polyols is interconnected with central carbohydrate metabolism. creative-proteomics.com For example, the polyol pathway involves the conversion of glucose to sorbitol (a polyol) and then to fructose (B13574). creative-proteomics.com While the specific metabolic pathways involving D-Iditol in humans are less characterized than those in fungi, it is known to be a substrate for enzymes like D-iditol 2-dehydrogenase, which catalyzes its conversion to D-sorbose. creative-enzymes.com This enzymatic reaction links D-Iditol to fructose and mannose metabolism. creative-enzymes.com The biosynthesis of polyols can occur through various pathways, often originating from intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.netresearchgate.net
Rationale for Position-Specific Carbon-13 Labeling (D-Iditol-1-13C)
The strategic placement of a carbon-13 label at a specific position within a molecule, such as in D-Iditol-1-¹³C, offers significant advantages over uniform labeling (where all carbon atoms are labeled). Position-specific labeling allows for a more detailed investigation of reaction mechanisms and metabolic pathways. researchgate.netnih.gov
When a molecule with a label at a specific carbon atom enters a metabolic pathway, the position of that label can change depending on the enzymatic reactions it undergoes. By tracking the location of the ¹³C atom in downstream metabolites, researchers can deduce the precise biochemical transformations that have occurred. This level of detail is often not achievable with uniformly labeled compounds. wikipedia.org
For example, if D-Iditol-1-¹³C is metabolized, the resulting products will carry the ¹³C label at a position that is indicative of the specific enzymatic cleavage or rearrangement that took place. Analytical techniques like ¹³C-NMR and advanced mass spectrometry methods can determine the exact location of the isotope in the product molecules. nih.govpnas.org This information is invaluable for:
Distinguishing between alternative metabolic routes.
Investigating the reversibility of enzymatic reactions.
Understanding the stereochemistry of biochemical transformations.
Mapping the carbon skeleton rearrangements during metabolism. wikipedia.org
The use of carbon-13 is particularly advantageous because it does not significantly alter the chemical properties of the molecule, unlike the heavier deuterium (B1214612) isotopes which can sometimes cause kinetic isotope effects. imist.ma
Scope and Objectives of this compound Research in Metabolic and Biosynthetic Studies
The primary application of D-Iditol-1-¹³C lies in its use as a tracer to investigate metabolic and biosynthetic pathways. The specific labeling at the C-1 position allows researchers to track the fate of this particular carbon atom as the molecule is processed by enzymes.
The objectives of research utilizing D-Iditol-1-¹³C include:
Tracing Metabolic Fate: Following the ¹³C label allows for the unambiguous identification and quantification of metabolites derived from D-Iditol. This helps in mapping the complete metabolic network associated with this polyol.
Elucidating Biosynthetic Pathways: By introducing D-Iditol-1-¹³C into a biological system, scientists can study the biosynthesis of other compounds that may use D-Iditol or its derivatives as a precursor. The incorporation of the ¹³C label into other molecules provides direct evidence of a biosynthetic link.
Investigating Enzyme Mechanisms: The position-specific label can provide insights into the mechanisms of enzymes that act on D-Iditol, such as dehydrogenases and kinases. For example, it can help determine which bonds are broken and formed during the enzymatic reaction.
Quantifying Metabolic Flux: In combination with metabolic modeling, data from D-Iditol-1-¹³C tracer experiments can be used to calculate the flux through specific pathways involving polyol metabolism.
Detailed Research Findings
Research using stable isotope tracers like D-Iditol-1-¹³C is often focused on understanding the intricate network of metabolic reactions. The ability to track the labeled carbon provides high-precision data for metabolic flux analysis.
| Research Focus | Analytical Technique(s) | Key Findings |
| Pathway Discovery | Mass Spectrometry (MS), NMR Spectroscopy | Stable isotope labeling enables the confirmation of the biosynthetic nature of novel metabolites and helps to delineate the active metabolic pathways. nih.gov |
| Metabolic Flux Analysis | GC-MS, LC-MS, NMR | Isotope labeling provides crucial information about metabolic flux that cannot be obtained from label-free studies, offering insights into the regulation of pathways. creative-proteomics.comnih.gov |
| Enzyme Mechanism Studies | ¹³C NMR, Isotope Ratio MS | Position-specific isotope analysis can reveal details about enzymatic reaction mechanisms and isotopic fractionation, providing insights into the transition states of reactions. nih.govpnas.org |
Properties
Molecular Formula |
C₆H₁₄O₆ |
|---|---|
Molecular Weight |
182.17 |
Synonyms |
NSC 227898-1-13C |
Origin of Product |
United States |
Advanced Analytical Methodologies for Characterization and Quantification of D Iditol 1 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Isotopomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and quantitative analysis of 13C-labeled compounds like D-Iditol-1-13C. measurlabs.com Its ability to provide detailed information about the chemical environment of each carbon atom makes it particularly suited for isotopomer analysis.
13C-NMR Spectroscopy for Positional Isotope Distribution Analysis
13C-NMR spectroscopy directly observes the 13C nucleus, providing distinct signals for each carbon atom in a molecule. libretexts.org For this compound, this technique is fundamental for confirming the specific position of the 13C label. The chemical shift of the C1 carbon will be significantly different from the other carbon atoms in the iditol backbone, allowing for unambiguous verification of the labeling site.
The natural abundance of 13C is approximately 1.1%, meaning that in an unlabeled sample of D-iditol, only a small fraction of the molecules will contain a 13C atom at any given position. libretexts.org In a this compound sample, the signal corresponding to the C1 position will be dramatically enhanced, providing a clear signature of isotopic enrichment. libretexts.org This method is crucial for determining the positional purity of the labeled compound. Isotope ratio monitoring by 13C NMR (irm-13C NMR) is a powerful technique for conducting position-specific isotope analysis with high precision. nih.govresearchgate.net
Table 1: Hypothetical 13C-NMR Chemical Shift Data for this compound
| Carbon Position | Expected Chemical Shift (ppm) | Signal Intensity |
| C1 | ~64 | Significantly Enhanced |
| C2 | ~72 | Natural Abundance |
| C3 | ~70 | Natural Abundance |
| C4 | ~70 | Natural Abundance |
| C5 | ~72 | Natural Abundance |
| C6 | ~63 | Natural Abundance |
Note: The exact chemical shifts can vary based on the solvent and other experimental conditions.
1H-NMR and 2D NMR Techniques (e.g., HSQC, HMBC) for Structural Elucidation and Labeling Patterns
While 13C-NMR directly probes the labeled carbon, proton NMR (1H-NMR) and two-dimensional (2D) NMR techniques provide complementary information essential for complete structural verification and understanding the impact of the isotopic label on the molecule's conformation. emerypharma.comiosrjournals.org
1H-NMR: The introduction of a 13C atom at the C1 position will induce splitting in the signals of the protons directly attached to it (1JCH coupling) and, to a lesser extent, those on adjacent carbons (2JCH and 3JCH coupling). This provides indirect evidence of the labeling position.
2D NMR Techniques:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. emerypharma.com For this compound, the HSQC spectrum would show a strong correlation peak between the C1 carbon and its attached protons, confirming the labeling site.
These 2D NMR methods are particularly powerful for complex molecules where 1D spectra may have overlapping signals. measurlabs.com
Quantitative NMR Approaches for 13C-Enrichment Measurement
Quantitative NMR (qNMR) can be employed to determine the level of 13C enrichment in a sample of this compound. ox.ac.uk By carefully controlling experimental parameters such as relaxation delays and pulse angles, the integral of the 13C signal can be made directly proportional to the number of nuclei, allowing for accurate quantification. ox.ac.ukmagritek.com
To determine the percentage of 13C enrichment at the C1 position, the integral of the enhanced C1 signal is compared to the integrals of the signals from the other carbons, which are assumed to be at natural abundance. Alternatively, an internal standard with a known concentration and 13C abundance can be used for more precise quantification. nih.gov It is important to ensure that experimental parameters are optimized for quantitative accuracy, as factors like the Nuclear Overhauser Effect (NOE) can influence signal intensities. ox.ac.uk
Mass Spectrometry (MS) Techniques for Isotopic Tracer Studies
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is a cornerstone of isotopic tracer studies, allowing for the detection and quantification of labeled molecules within complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Labeling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile metabolites. thermofisher.com For the analysis of this compound, which is non-volatile, a derivatization step is required to make it amenable to GC analysis. This typically involves converting the hydroxyl groups to more volatile ethers or esters.
Once derivatized, the sample is introduced into the GC, where it is separated from other components of the mixture before entering the mass spectrometer. The mass spectrum of the derivatized this compound will show a molecular ion peak and various fragment ions that are one mass unit higher than those of the corresponding unlabeled D-iditol. This mass shift is a direct result of the 13C label. nih.gov GC-MS is widely used in metabolic flux analysis to track the incorporation of 13C from labeled substrates into various metabolites. nih.gov
Table 2: Expected Mass Shift in GC-MS Analysis of Derivatized this compound
| Compound | Derivatization Agent | Expected Molecular Ion (m/z) of Unlabeled Compound | Expected Molecular Ion (m/z) of 1-13C Labeled Compound |
| D-Iditol | TMS (Trimethylsilyl) | Varies with number of TMS groups | M+1 |
| D-Iditol | Acetate (B1210297) | Varies with number of acetyl groups | M+1 |
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS (HRMS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing non-volatile compounds in complex mixtures without the need for derivatization. veeprho.comresearchgate.net This makes it particularly well-suited for the direct analysis of this compound in biological samples like plasma or cell extracts. nih.gov The LC system separates D-iditol from other sample components, and the MS detector provides sensitive and specific detection.
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements. veeprho.comspectroscopyonline.com This allows for the confident identification of this compound based on its exact mass, and it can distinguish the labeled compound from other isobaric interferences that may be present in a complex matrix. spectroscopyonline.com The combination of LC with HRMS provides a highly selective and sensitive method for tracing the metabolic fate of this compound in biological systems. criver.com
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Isotopomer Resolution
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of specific analytes within complex mixtures. wikipedia.org The process involves multiple stages of mass analysis, typically with a fragmentation step in between. wikipedia.orgnationalmaglab.org In the context of this compound, MS/MS provides crucial information on its fragmentation patterns and allows for the resolution of its isotopomers.
The fundamental principle of MS/MS involves the selection of a precursor ion (in this case, the molecular ion of this compound), which is then subjected to fragmentation through processes like collision-induced dissociation (CID). uab.eduunt.edu The resulting product ions are then analyzed in a second mass spectrometer. wikipedia.org This fragmentation pattern is unique to the molecule's structure and the position of the isotopic label.
For this compound, the cleavage of the carbon-carbon bond adjacent to the 13C-labeled carbon is a key fragmentation pathway. This results in a characteristic shift in the mass-to-charge ratio (m/z) of the resulting fragment ions compared to its unlabeled counterpart, D-Iditol. The specific fragment ions generated provide definitive confirmation of the 13C label's position. For instance, in the analysis of 13C-labeled glucose, the fragmentation of the C1-C2 bond was the most favored pathway, allowing for differentiation of C1 and C2 labeled isotopomers. nih.gov
The resolution of isotopomers, which are molecules with the same number of each isotopic atom but differing in their positions, can be achieved through careful analysis of the MS/MS spectra. nih.gov While isotopologues (molecules that differ in their isotopic composition) are readily distinguished by their mass difference, resolving isotopomers requires fragmentation that reveals the position of the label. nih.gov High-resolution mass spectrometry is often essential to separate the 13C-labeled peak from the natural abundance of other isotopes, such as deuterium (B1214612). thermofisher.com
Table 1: Illustrative Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragmentation Method | Key Fragment Ions (m/z) | Interpretation |
| [M+H]+ | CID | Shifted by +1 amu | Indicates fragmentation retaining the 13C-labeled carbon. |
| [M+H]+ | CID | Unshifted | Indicates fragmentation with loss of the 13C-labeled carbon. |
This table is illustrative. Actual m/z values would depend on the ionization method and the specific derivatization of D-Iditol.
Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific Isotope Abundance
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios, such as 13C/12C. nih.govsiremlab.com It is significantly more precise than conventional mass spectrometry for determining isotopic enrichment. nih.gov IRMS is crucial for quantifying the abundance of this compound in a sample, either in bulk or on a compound-specific basis.
In a typical IRMS setup, the sample is first combusted to convert the organic compounds into simple gases, such as CO2. thermofisher.com For compound-specific isotope analysis (CSIA), this combustion step is often preceded by a separation technique like gas chromatography (GC) or liquid chromatography (LC). nih.govresearchgate.net The resulting CO2 gas, containing the carbon from the this compound, is then introduced into the mass spectrometer. The instrument measures the ion currents corresponding to the different isotopologues of CO2 (e.g., 12CO2 and 13CO2), allowing for a precise calculation of the 13C/12C ratio. oiv.int
The coupling of liquid chromatography with IRMS (LC-IRMS) is particularly relevant for non-volatile analytes like D-Iditol. nih.gov This allows for the separation of D-Iditol from other compounds in a complex matrix before it is converted to CO2 for isotopic analysis. nih.gov Similarly, GC-IRMS can be used, but this requires the derivatization of D-Iditol to make it volatile. thermofisher.com
Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Application | Key Advantage |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and isotopomer resolution | Provides detailed fragmentation information. wikipedia.orgamericanpharmaceuticalreview.com |
| Isotope Ratio Mass Spectrometry (IRMS) | Precise quantification of isotopic abundance | High precision for isotope ratio measurements. nih.govsiremlab.com |
Chromatographic Separation Techniques for Labeled D-Iditol
Chromatography is an indispensable tool for isolating this compound from complex biological or chemical matrices prior to its detection and quantification. wikipedia.org The choice of chromatographic technique depends on the properties of the analyte and the sample matrix.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile and thermally labile compounds like sugar alcohols. wikipedia.orgebsco.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. wikipedia.org
For the analysis of D-Iditol, various HPLC modes can be employed. Normal-phase chromatography, often using an aminopropyl-bonded silica (B1680970) column with an acetonitrile/water mobile phase, is a common approach for separating sugars and sugar alcohols. shimadzu.comresearchgate.net In this mode, retention is based on the analyte's polarity. shimadzu.com
Another effective method is ligand-exchange chromatography. shimadzu.com This technique utilizes a stationary phase containing metal counterions (e.g., Ca2+ or Pb2+) that form complexes with the hydroxyl groups of the sugar alcohols. shimadzu.com The strength of these interactions dictates the retention time. Hydrophilic interaction liquid chromatography (HILIC) is another suitable option, offering a different selectivity for polar analytes like D-Iditol. lcms.cz
Because sugar alcohols like D-Iditol lack a UV chromophore, detection can be challenging. researchgate.net Refractive index (RI) detection is a common solution, although it is sensitive to changes in the mobile phase composition. lcms.cz Alternatively, derivatization with a UV-absorbing agent can be performed to enhance detection sensitivity. researchgate.net
Table 3: Common HPLC Parameters for Sugar Alcohol Separation
| Column Type | Mobile Phase | Detection Method |
| Aminopropyl | Acetonitrile/Water shimadzu.comresearchgate.net | Refractive Index (RI) lcms.cz |
| Ligand-Exchange (Ca2+ form) | Water shimadzu.com | Refractive Index (RI) lcms.cz |
| HILIC | Acetonitrile/Water lcms.cz | Refractive Index (RI), Evaporative Light Scattering (ELS), or Mass Spectrometry (MS) lcms.cz |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. msu.edu To analyze non-volatile compounds like D-Iditol using GC, a derivatization step is necessary to increase their volatility. dergipark.org.tr Common derivatization methods for sugar alcohols include silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com
The derivatized this compound is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). msu.edu Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. msu.edu Different stationary phases, ranging from nonpolar to polar, can be used to optimize the separation of various isotopologues. nih.gov
GC is often coupled with a mass spectrometer (GC-MS), which acts as a highly specific detector. innovatechlabs.com This combination allows for both the separation and the identification of the derivatized this compound based on its retention time and mass spectrum. The mass spectrum will show the characteristic isotopic signature of the 13C label.
Table 4: Typical GC Conditions for Derivatized Sugar Alcohol Analysis
| Derivatization Agent | Column Type | Carrier Gas | Detector |
| BSTFA + TMCS (Silylation) sigmaaldrich.com | DB-1 or equivalent nonpolar column researchgate.net | Helium or Nitrogen msu.eduresearchgate.net | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net |
Applications of D Iditol 1 13c in Metabolic Flux Analysis 13c Mfa and Pathway Elucidation
Elucidation of Carbon Flux through Central Carbon Metabolic Pathways
Central carbon metabolism comprises the fundamental pathways—such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle—that generate energy and essential precursors for biosynthesis. utah.eduresearchgate.net ¹³C-MFA is a powerful tool for quantifying the flow, or flux, of carbon through these interconnected pathways. nih.govnih.gov When D-Iditol-1-¹³C is supplied to a biological system, its labeled carbon atom can enter these central pathways, and its distribution among various downstream metabolites provides a detailed map of metabolic activity. vulcanchem.comnih.gov
The core principle of ¹³C-MFA involves feeding cells a ¹³C-labeled substrate and then measuring the labeling patterns in the resulting intracellular metabolites. nih.gov In the case of D-Iditol-1-¹³C, after it is metabolized, the ¹³C label will be incorporated into various intermediates of the central carbon pathways. These intermediates are, in turn, used to synthesize essential biomolecules like amino acids and nucleotides. plos.org
By extracting and analyzing these downstream products, typically using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can determine the mass isotopomer distribution—that is, the relative abundance of molecules with different numbers of ¹³C atoms. mdpi.comshimadzu.com This distribution is directly dependent on the metabolic routes the labeled carbon has traversed. For instance, the specific labeling pattern in alanine (B10760859) (derived from pyruvate) or glutamate (B1630785) (derived from α-ketoglutarate) can reveal the relative activity of glycolysis versus the pentose phosphate pathway or the direction of fluxes within the TCA cycle. shimadzu.com
Table 1: Potential Downstream Metabolites Analyzed in D-Iditol-1-¹³C Tracer Studies
| Precursor Metabolite (from Central Carbon Metabolism) | Proteinogenic Amino Acid | Role in Flux Analysis |
| Pyruvate | Alanine, Valine, Leucine | Indicates flux through glycolysis and PPP. shimadzu.com |
| Oxaloacetate | Aspartate, Asparagine | Reflects anaplerotic reactions and TCA cycle activity. plos.org |
| α-Ketoglutarate | Glutamate, Glutamine, Proline | Key indicator of TCA cycle flux. nih.gov |
| 3-Phosphoglycerate | Serine, Glycine, Cysteine | Traces carbon flow from upper glycolysis. |
| Ribose-5-phosphate | Histidine | Connects to the pentose phosphate pathway and nucleotide biosynthesis. nih.gov |
This table illustrates the relationship between central metabolism intermediates and the amino acids synthesized from them. The analysis of the ¹³C labeling in these amino acids provides quantitative data on metabolic fluxes.
D-iditol is known to be a substrate for the enzyme D-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase), which catalyzes its reversible oxidation to D-sorbose. wikipedia.orgnih.gov This reaction provides a direct entry point for the carbon skeleton of D-iditol into sugar metabolism, as D-sorbose can be further metabolized. wikipedia.orgwikipedia.org
Reaction Catalyzed by D-Iditol 2-Dehydrogenase: D-Iditol + NAD⁺ ⇌ D-Sorbose + NADH + H⁺ wikipedia.org
By using D-Iditol-1-¹³C, researchers can precisely track this conversion. The appearance of ¹³C-labeled D-sorbose confirms the activity of D-iditol 2-dehydrogenase. The rate of this conversion can be quantified, providing insights into the enzyme's kinetics within a cellular environment. nih.gov Furthermore, by following the ¹³C label from D-sorbose into subsequent pathways, such as fructose (B13574) and mannose metabolism, a more complete picture of the metabolic network can be constructed. wikipedia.orgwikipedia.org This targeted approach allows for the investigation of specific enzymatic steps and their integration into the broader metabolic landscape. vulcanchem.com
Understanding Intermediary Metabolism in Various Biological Systems
Intermediary metabolism encompasses the vast network of reactions that convert nutrients into energy and cellular components. sajaa.co.zanih.gov The use of stable isotope tracers like D-Iditol-1-¹³C is fundamental to unraveling the complexities of these networks in diverse organisms, from microbes to mammals. nih.govnih.gov Since D-iditol is a naturally occurring metabolite in some organisms, particularly fungi, D-Iditol-1-¹³C is an especially relevant tool for studying its physiological roles. vulcanchem.commedchemexpress.com
¹³C-MFA has been widely applied to investigate the metabolism of various microorganisms, including industrial powerhouses like Escherichia coli and Saccharomyces cerevisiae, as well as pathogens like Mycobacterium tuberculosis. mdpi.complos.org These studies help identify metabolic bottlenecks and guide metabolic engineering efforts to improve the production of biochemicals. mdpi.com
D-iditol is a known fungal metabolite, produced by certain yeasts like Rhodotorula rubra. vulcanchem.com In these organisms, polyols (sugar alcohols) like D-iditol can play significant roles in osmotic balance and carbon storage. vulcanchem.com By supplying D-Iditol-1-¹³C to fungal or bacterial cultures, researchers can:
Trace its uptake and assimilation into central carbon metabolism.
Quantify its contribution to biomass and energy production relative to other available carbon sources. researchgate.net
Identify the specific metabolic pathways involved in its degradation.
Investigate how its metabolism is affected by environmental or genetic perturbations. mdpi.com
This approach is part of a broader field known as stable isotope probing (SIP), which links metabolic function to specific microorganisms within a complex community, such as in soil. researchgate.netnih.gov
The primary enzyme known to act on D-iditol is D-iditol 2-dehydrogenase (EC 1.1.1.15), a member of the oxidoreductase family. wikipedia.org Studies on this enzyme have revealed its substrate specificity and kinetic properties. For example, sheep liver sorbitol dehydrogenase has been shown to catalyze the NAD⁺-linked oxidation of D-iditol. nih.gov
Table 2: Reported Kinetic Properties of Sorbitol Dehydrogenase with D-Iditol
| Enzyme Source | Substrate | Kₘ (mM) | Relative Vₘₐₓ (%) |
| Sheep Liver | D-Sorbitol | 0.28 | 100 |
| Sheep Liver | D-Iditol | 1.1 | 120 |
Data adapted from a 1998 study on sheep liver sorbitol dehydrogenase, showing that D-iditol is a viable substrate for the enzyme. Kₘ (Michaelis constant) reflects substrate affinity, and Vₘₐₓ is the maximum reaction rate. nih.gov
Using D-Iditol-1-¹³C in enzymatic assays allows for unambiguous tracking of the substrate's conversion to the product, D-sorbose. This is particularly valuable in complex biological samples where multiple reactions may occur simultaneously. The labeled tracer helps to confirm enzyme specificity and to measure reaction rates in vivo, providing a more accurate understanding of the enzyme's function within its natural cellular context. vulcanchem.com
Isotopic Tracer Studies in Specific Biological Processes
Stable isotope tracers are powerful tools for investigating the dynamics of biochemical reactions in living systems. nih.gov Unlike radioactive isotopes, stable isotopes like ¹³C are non-harmful, making them ideal for use in a wide range of biological research, including studies in animals and humans. nih.gov The tracer's chemical behavior is virtually identical to its natural counterpart, ensuring that it accurately reflects the endogenous metabolic flux. nih.gov
D-Iditol-1-¹³C can be used in targeted isotopic tracer studies to investigate specific biological processes where polyol metabolism is relevant. For example, the polyol pathway (which includes the conversion of glucose to sorbitol and then to fructose) has been implicated in the development of diabetic complications. jci.org While D-iditol is not a direct intermediate in the primary human polyol pathway, studying its metabolism and the enzymes that process it (like sorbitol dehydrogenase) can provide valuable comparative information.
In fungi and other microorganisms, polyols are crucial for responding to environmental stress. vulcanchem.com Tracer studies with D-Iditol-1-¹³C can elucidate how these organisms synthesize, store, and catabolize polyols to maintain osmotic stability and survive harsh conditions. By tracking the fate of the ¹³C label, from its initial uptake to its incorporation into cellular structures or its release as CO₂, researchers can gain vital information about the rates and regulation of these adaptive metabolic pathways. plos.orgnih.gov
Investigating Sugar Alcohol Metabolism and Polyol Pathways
The polyol pathway, which converts glucose to sorbitol and then to fructose, has been implicated in various physiological and pathological conditions. Under hyperglycemic conditions, this pathway can consume a significant portion of intracellular glucose. researchgate.net Isotopic tracers are essential for quantifying the flux through this and related sugar alcohol pathways.
By introducing D-Iditol-1-¹³C into a biological system, researchers can trace the metabolic fate of the iditol molecule. The position of the ¹³C label at the C1 position is particularly informative. As D-Iditol is metabolized, the labeled carbon atom is transferred to downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect the incorporation of this label, revealing the active metabolic routes. researchgate.net
For instance, the conversion of D-Iditol to other sugars or sugar alcohols would result in a specific labeling pattern in the products, allowing for the quantification of the flux through these enzymatic steps. This approach has been used to study the pentose phosphate pathway (PPP) and its connection to sugar alcohol metabolism. pnas.org
Table 1: Example Research Findings from Isotopic Labeling of Polyol Pathways
| Organism/System | Labeled Substrate(s) | Key Finding | Reference |
| Human Blood Cells | [U-¹³C]glucose | Demonstrated endogenous synthesis of erythritol (B158007) from glucose via the PPP. | pnas.org |
| Saccharomyces cerevisiae (yeast) | U-¹³C-glucose, unlabeled polyols | Identified a novel polyol phosphatase (Pyp1) involved in the dephosphorylation of sugar alcohol phosphates like sorbitol-6-phosphate. | nih.gov |
| Starmerella bombicola (yeast) | ¹³C-labeled glucose | Elucidated a novel pathway for mannitol (B672) biosynthesis from glucose, involving fructose-6-phosphate (B1210287) as an intermediate. | rcaap.pt |
Insights into Fungal Metabolite Biogenesis
Fungi are known to produce a diverse array of secondary metabolites, many of which have important applications in medicine and biotechnology. Understanding the biosynthetic pathways of these compounds is crucial for their targeted production and engineering. Isotopic labeling experiments are a primary method for this purpose. slu.se
The use of ¹³C-labeled substrates, such as D-Iditol-1-¹³C, can help to unravel the complex metabolic networks that lead to the formation of these fungal products. For example, if a fungus utilizes iditol as a carbon source or as a precursor, the ¹³C label from D-Iditol-1-¹³C will be incorporated into the secondary metabolites. By analyzing the labeling pattern of the final products, it is possible to deduce the biosynthetic precursors and the sequence of reactions involved. slu.se
Studies have successfully used ¹³C-labeled glucose to investigate the biosynthesis of fungal metabolites like fomannoxin, demonstrating the power of this technique. slu.se A similar approach with D-Iditol-1-¹³C could provide specific insights into pathways where iditol or related sugar alcohols are key intermediates.
Parallel Labeling Experiments and Multiple Isotopic Tracers in ¹³C-MFA
To enhance the accuracy and resolution of metabolic flux maps, researchers often employ parallel labeling experiments (PLEs). creative-proteomics.com In this strategy, multiple experiments are conducted under identical conditions, but with different isotopic tracers. The data from these experiments are then integrated into a single, comprehensive metabolic model. researchgate.netnih.gov
Design Principles for Optimal Tracer Selection
The choice of isotopic tracers is a critical step in designing a ¹³C-MFA study. researchgate.net The optimal tracer, or combination of tracers, depends on the specific metabolic pathways of interest. The goal is to select tracers that will generate the most informative labeling patterns in downstream metabolites, thereby providing the strongest constraints on the flux calculations. nih.gov
Key principles for tracer selection include:
Pathway Coverage: Different tracers provide better resolution for different parts of metabolism. For example, [1-¹³C]glucose is often used to resolve fluxes in the upper part of central carbon metabolism, such as the pentose phosphate pathway and glycolysis. researchgate.net
Flux Sensitivity: The chosen tracer should result in labeling patterns that are highly sensitive to changes in the fluxes of interest.
Computational Design: In silico (computer-based) simulations are increasingly used to predict the effectiveness of different tracers and to design optimal tracer experiments before they are performed in the lab. nih.gov
D-Iditol-1-¹³C would be a logical choice for studies specifically targeting the polyol pathway or other metabolic routes directly involving iditol. Its use in parallel with other tracers, such as differently labeled glucose isotopologues, could provide a more complete picture of central carbon metabolism.
Data Integration from Multi-Tracer Experiments
The integration of data from multiple tracer experiments is a powerful approach to improve the precision and reliability of ¹³C-MFA. nih.gov By combining several datasets, the number of independent measurements increases, leading to a more constrained and accurate metabolic model. nih.gov
This integrated analysis allows for a more robust validation of the assumed metabolic network and can help to identify inconsistencies in the data or the model. nih.gov Specialized software is used to fit all the labeling data from the parallel experiments to a single flux model, calculating a unified set of metabolic fluxes with improved confidence intervals. sci-hub.se
A study on Escherichia coli successfully integrated data from 14 parallel labeling experiments, demonstrating that this comprehensive approach significantly improves both the precision of the calculated fluxes and the ability to resolve more fluxes within the metabolic network. nih.gov
Biochemical and Biological Research Contexts of D Iditol As Informed by Isotopic Tracing
D-Iditol as an Endogenous Metabolite and its Biological Significance
D-Iditol, a sugar alcohol, is recognized as an endogenous metabolite, meaning it is found and produced within biological systems. abmole.comnih.govguidechem.com It is the D-enantiomer of iditol and plays a role in various metabolic processes. nih.govguidechem.comebi.ac.uk While it is a naturally occurring compound, its accumulation can be indicative of certain metabolic conditions. abmole.commedchemexpress.comwikipedia.orgbiozol.deglpbio.com
Isotopic tracing using D-Iditol-1-13C, a stable isotope-labeled version of D-iditol, is a valuable tool for researchers. This labeled compound has the same chemical properties as its unlabeled counterpart but possesses a different nuclear property due to the carbon-13 isotope at the first carbon position. This distinction allows scientists to track the metabolic fate of D-iditol in biological systems with high specificity using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Accumulation in Metabolic Conditions (e.g., Galactokinase Deficiency)
In a transgenic mouse model of galactokinase deficiency, the accumulation of galactitol was observed. caymanchem.com While the direct consequences of D-iditol accumulation are still under investigation, its presence alongside galactitol highlights disruptions in the polyol pathway, a metabolic route that converts sugars to sugar alcohols.
Enzymatic Transformations and Biochemical Reactions Involving D-Iditol
D-Iditol participates in various enzymatic reactions, serving as a substrate for specific enzymes. chemimpex.com These transformations are central to its role in metabolism. The use of this compound allows for detailed studies of these enzymatic processes, clarifying how D-iditol interacts with other metabolites and its position within broader metabolic networks.
Characterization of D-Iditol Dehydrogenases and Reductases
D-iditol is a substrate for enzymes known as dehydrogenases and reductases. Specifically, D-iditol 2-dehydrogenase (EC 1.1.1.15) is an enzyme that catalyzes the chemical reaction converting D-iditol and NAD+ to D-sorbose, NADH, and H+. wikipedia.orgexpasy.orgqmul.ac.uk This enzyme belongs to the family of oxidoreductases. wikipedia.org
Similarly, L-iditol 2-dehydrogenase (EC 1.1.1.14), also known as sorbitol dehydrogenase, is a widely distributed enzyme that acts on several sugar alcohols, including L-iditol, D-glucitol (sorbitol), D-xylitol, and D-galactitol. qmul.ac.ukcreative-enzymes.com This enzyme is specific for NAD+ as a cofactor and is involved in fructose (B13574) and mannose metabolism. wikipedia.orgcreative-enzymes.com Studies on sorbitol dehydrogenase from various organisms, such as the bacterium Rhodobacter sphaeroides, have provided insights into its substrate specificity and kinetic properties. nih.govmicrobiologyresearch.org For instance, the sorbitol dehydrogenase from this bacterium was found to catalyze the oxidation of L-iditol. nih.govmicrobiologyresearch.org
Research using isotopically labeled compounds like this compound helps in elucidating the specificity of these enzymes and determining which carbon atoms are involved in the catalytic reactions.
D-Iditol as a Constituent of Complex Carbohydrates and Glycoconjugates
While D-iditol itself is a simple sugar alcohol, its derivatives can be involved in the synthesis of more complex molecules. Glycoconjugates are complex carbohydrates that can be formed from various sugar precursors. biosynth.com
Research on its Precursor Role in Biosynthesis
Research has explored the role of iditol derivatives as precursors in the synthesis of other molecules. For example, 1-Deoxy-1-nitro-D-iditol hemihydrate is a glycoconjugate used in the laboratory synthesis of complex carbohydrates, oligosaccharides, and monosaccharides through processes like glycosylation and methylation. biosynth.com The study of how simple sugars and their derivatives are incorporated into larger biomolecules is a key area of biochemical research. mdpi.com The use of isotopically labeled precursors like this compound can provide a clear path for tracing the journey of the carbon backbone into these more complex structures.
Stereochemical Implications of D-Iditol in Biochemical Processes
The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is crucial for its biological function. D-iditol has a distinct stereochemical configuration, defined by the spatial arrangement of its hydroxyl groups along the carbon chain. Its systematic name is (2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol. This precise structure distinguishes it from other six-carbon sugar alcohols (hexitols) like sorbitol and mannitol (B672).
This unique stereochemistry dictates how D-iditol interacts with enzymes and other biomolecules. biosynth.com Enzymes are highly specific, and their active sites are shaped to accommodate substrates with a particular stereochemistry. The formation of 1,4:3,6-dianhydrohexitols, for instance, is influenced by the stereochemistry of the starting sugar alcohol, with the reaction proceeding faster from D-iditol compared to D-glucitol and D-mannitol. bio-conferences.org The stereocontrolled synthesis of iminosugars, which are potential therapeutic agents, has also been achieved using precursors with defined stereochemistry, such as derivatives of D-iditol. acs.orgresearchgate.net
Computational Modeling and Data Analysis in 13c Isotopomer Studies
Software Tools for 13C-MFA Data Processing and Interpretation
The complexity of the mathematical models and the volume of data generated in 13C-MFA necessitate the use of specialized software packages. These tools facilitate the entire workflow, from model construction and simulation to flux estimation and statistical analysis. oup.comnih.gov
Several software tools are available, each with its own set of algorithms and user interfaces. Examples include:
13CFLUX2: A high-performance software suite that supports complex metabolic and isotopic models and is designed for large-scale analyses. oup.comfz-juelich.de
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based tool that provides a comprehensive environment for stationary and non-stationary 13C-MFA.
OpenMebius: An open-source software for both conventional and isotopically nonstationary 13C-MFA.
FiatFlux: An open-source tool designed to be intuitive for users who may not be experts in numerical methods. researchgate.net
These software packages typically require inputs such as the metabolic network model, atom transition maps, labeling patterns of the substrate (e.g., 100% D-Iditol-1-13C), and the measured isotope distributions of key metabolites. nih.gov
Given the multiple, often repetitive, steps involved in processing data from 13C-MFA experiments, automated workflows are highly desirable. nih.govresearchgate.net These workflows can streamline the process from raw data acquisition to the final flux map, reducing the potential for manual error and increasing throughput. researchgate.net Scientific workflow frameworks can be used to integrate various software tools and libraries into a cohesive pipeline. nih.govfz-juelich.de For instance, a workflow could be designed to automatically:
Take raw mass spectrometry data files as input.
Perform peak integration and extraction of mass isotopologue distributions.
Apply natural abundance correction.
Feed the corrected data into a flux estimation software like 13CFLUX2.
Perform statistical analysis on the resulting flux map.
Visualize the results in the context of metabolic pathways.
Graphical tools like Omix have been developed to provide a visual interface for constructing and managing these complex workflows, making 13C-MFA more accessible to a broader range of researchers. nih.govoup.com
Statistical Analysis of Labeling Patterns for Pathway Inference
Once metabolic fluxes are estimated, a rigorous statistical analysis is crucial to assess the confidence in the obtained results. This involves evaluating the goodness-of-fit between the model-simulated labeling patterns and the experimental data. creative-proteomics.com A chi-squared test is commonly used for this purpose. If the fit is not statistically acceptable, it may indicate inconsistencies in the assumed metabolic network model or errors in the experimental data.
Furthermore, sensitivity analysis is performed to determine how sensitive the estimated fluxes are to variations in the experimental data. This helps in identifying which measurements are most critical for the precise determination of specific fluxes.
A key application of 13C-MFA is to compare the metabolic states of cells under different conditions, such as in disease versus health or in response to a drug treatment. By performing parallel labeling experiments with this compound in both control and experimental conditions, one can identify statistically significant changes in metabolic fluxes.
This comparative analysis allows for the identification of "disturbed metabolic matrices," which are sets of reactions whose fluxes are significantly altered. For example, if D-Iditol is metabolized into a key intermediate of central carbon metabolism, a shift in the labeling pattern of downstream metabolites like citrate (B86180) or malate (B86768) between two conditions could indicate a rerouting of carbon through the TCA cycle or anaplerotic pathways. These identified disturbances provide specific hypotheses about the metabolic response to the perturbation being studied. The interpretation of these labeling patterns, even without a full flux analysis, can provide valuable qualitative insights into pathway activity. nih.gov
Optimal Experimental Design for 13C-MFA
Optimal experimental design in 13C-Metabolic Flux Analysis (13C-MFA) is a critical step that largely determines the success and precision of the entire study. nih.govresearchgate.net It involves the in silico selection of the best isotopic tracer, or combination of tracers, to maximize the information obtained from a labeling experiment. researchgate.net The choice of a specific 13C-tracer has a significant impact on the precision of the estimated metabolic fluxes. researchgate.net While this compound is a commercially available isotopically labeled sugar alcohol, its specific use and optimization in 13C-MFA are not extensively documented in publicly available research. Therefore, the principles of optimal experimental design will be discussed here, with the understanding that they would apply to any 13C-labeled substrate, including this compound, should it be used as a tracer for studying specific metabolic pathways.
The primary goal of optimal experimental design is to configure an isotope labeling experiment that minimizes the uncertainty in the estimated flux values. frontiersin.org This is achieved by selecting tracers that generate the most informative labeling patterns in measured metabolites. frontiersin.org Historically, common tracers have included various forms of labeled glucose, such as [1-13C]glucose or [U-13C]glucose. frontiersin.orgnih.gov However, the rational design of experiments now involves computational approaches to select tracers that are best suited for a particular metabolic network and research question. nih.gov
Several factors are considered in the optimal design of 13C-MFA experiments:
The Metabolic Network: A well-defined model of the metabolic pathways of the organism under study is fundamental. frontiersin.org This includes all relevant reactions, their stoichiometry, and the carbon transitions for each reaction. frontiersin.org
The Choice of Tracer(s): The selection of the 13C-labeled substrate is paramount. Different tracers provide different levels of information about various pathways. For instance, [1,2-13C2]glucose is often effective for estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net The choice of a tracer like this compound would depend on the specific metabolic pathways that are active and of interest in the organism being studied, particularly those involving sugar alcohol metabolism.
Parallel Labeling Experiments: It has been demonstrated that conducting multiple experiments with different tracers in parallel can significantly improve the precision of flux estimates. researchgate.net For example, using both a 13C-glucose tracer and a 13C-glutamine tracer can provide better resolution for both upper and lower metabolic pathways, respectively. cortecnet.com
Analytical Measurements: The choice of which metabolites to measure and the analytical techniques used (e.g., GC-MS, LC-MS, NMR) also play a crucial role in the design. frontiersin.orgcreative-proteomics.com
The process of optimal experimental design is iterative and often involves computational simulations to predict the outcome of different experimental setups before any wet-lab experiments are conducted. researchgate.net
Future Research Directions and Methodological Innovations for D Iditol 1 13c Research
Development of Novel D-Iditol-1-13C Synthesis Routes
The accessibility and cost-effectiveness of this compound are critical for its widespread use in research. Current synthetic methods can be complex and expensive. Future research will likely focus on developing more efficient and economical synthesis pathways.
Chemo-enzymatic Synthesis: A promising direction is the use of chemo-enzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis. beilstein-journals.org This can lead to higher yields and stereospecificity, which is crucial for producing pure this compound. Enzymes can be employed for key stereoselective steps, while chemical methods can be used for the introduction of the 13C label and other functional group manipulations. beilstein-journals.org
A summary of potential novel synthesis strategies is presented in the table below.
| Synthesis Strategy | Description | Potential Advantages |
| Chemo-enzymatic Synthesis | Combines enzymatic reactions for stereospecific steps with chemical synthesis for label introduction and functional group manipulation. beilstein-journals.org | Higher yields, improved stereoselectivity, potentially milder reaction conditions. |
| Use of Economical ¹³C Sources | Employs less expensive starting materials for the ¹³C label, such as ¹³C-potassium cyanide or ¹³C-elemental carbon. nih.govresearchgate.net | Significant reduction in the final cost of this compound, increasing its accessibility for a wider range of research. |
| Flow Chemistry | Utilizes continuous flow reactors for synthesis, allowing for better control over reaction parameters and easier scale-up. | Improved reaction efficiency, safety, and potential for automation. |
| Biocatalysis from Engineered Microorganisms | Genetically engineering microorganisms to produce D-Iditol directly from a ¹³C-labeled feedstock like glucose. | Potentially a more sustainable and cost-effective production method at scale. |
Advancements in High-Throughput Isotope Labeling Analysis
To fully leverage the potential of this compound in large-scale studies, such as in systems biology and drug discovery, advancements in high-throughput analysis of isotope labeling are essential. nih.gov Current methods can be a bottleneck in processing a large number of samples. nih.gov
Automation and Miniaturization: The development of automated cultivation and sampling systems, including the use of mini-bioreactors, can significantly increase the throughput of ¹³C-fluxomics experiments. nih.govresearchgate.net These systems allow for parallel processing of multiple strains or conditions, reducing manual labor and experimental variability.
Rapid Analytical Techniques: High-resolution mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are central to measuring isotopic labeling. researchgate.netmdpi.com Innovations that increase the speed of these analyses without compromising accuracy are crucial. Direct infusion–high-resolution mass spectrometry (DI-HRMS) is one such method that allows for the rapid profiling of labeled metabolites in complex mixtures. uu.nl Furthermore, the development of automated annotation pipelines can expedite the process of identifying and quantifying labeled compounds from the raw data. uu.nl
Another promising technique is the use of one-dimensional (1D) ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to indirectly quantify ¹³C enriched molecules. nih.gov This approach is significantly faster than traditional ¹³C NMR and can be applied to high-throughput analysis of metabolic flux in various biological samples. nih.gov
| Analytical Advancement | Description | Impact on High-Throughput Analysis |
| Automated Mini-bioreactors | Small-scale, parallel cultivation systems with automated sampling. nih.govresearchgate.net | Enables simultaneous investigation of numerous experimental conditions, increasing experimental capacity. |
| Direct Infusion-High-Resolution Mass Spectrometry (DI-HRMS) | Rapid profiling of labeled metabolites without chromatographic separation. uu.nl | Significantly reduces analysis time per sample, facilitating faster screening. |
| Automated Annotation Pipelines | Software tools that automatically identify and quantify isotopically labeled metabolites from raw MS data. uu.nl | Reduces the data analysis bottleneck, allowing for quicker interpretation of results. |
| ¹H NMR for Indirect ¹³C Quantification | A rapid NMR method to quantify ¹³C enrichment by observing its effect on proton signals. nih.gov | Offers a high-throughput alternative to traditional, slower ¹³C NMR methods. |
Integration of 13C-MFA with Other Omics Technologies (e.g., Proteomics, Transcriptomics)
Metabolic flux is ultimately controlled by the expression and activity of enzymes, which are in turn governed by the transcriptome and proteome. Integrating ¹³C-Metabolic Flux Analysis (¹³C-MFA) with other "omics" technologies provides a more holistic understanding of cellular physiology. numberanalytics.com
Fluxomics and Proteomics: Combining ¹³C-MFA with proteomics allows for the direct correlation of metabolic fluxes with the abundance of the enzymes that catalyze these reactions. This can help to identify post-transcriptional or post-translational regulatory mechanisms that influence metabolic pathways. For example, a study on breast cancer cells integrated these approaches to identify key regulators of metabolic reprogramming. numberanalytics.com
Fluxomics and Transcriptomics: The integration of ¹³C-MFA with transcriptomics can reveal how changes in gene expression translate to alterations in metabolic fluxes. plos.org While the correlation between transcript levels and enzyme activity is not always direct, this integrated approach can highlight key transcriptional control points in metabolism. frontiersin.org For instance, transcriptomic data can be used to weight the flux minimization in computational models, a technique used in parsimonious ¹³C MFA (p¹³CMFA), to provide a more biologically relevant flux distribution. plos.org
A study on E. coli and S. cerevisiae validated methods for inferring intracellular metabolic flux distributions from transcriptomic data by comparing the predictions with experimentally measured ¹³C flux data. plos.org This highlights the potential for transcriptomic data to constrain and improve the accuracy of metabolic flux models.
Expansion of this compound Tracer Applications to Novel Biological Systems
While D-Iditol and its labeled counterpart have been studied in the context of fungal metabolism, there is significant potential to expand their application to other biological systems to probe specific metabolic pathways.
Rare Metabolic Disorders: D-Iditol is known to accumulate in certain metabolic disorders like galactokinase deficiency. The use of this compound as a tracer could be invaluable for studying the pathophysiology of such rare diseases. isolife.nl It could help to elucidate the metabolic fate of iditol and identify enzymatic bottlenecks or alternative metabolic routes. Carbon-13 labeled compounds are increasingly being used as tracers in clinical research, including for the diagnosis and monitoring of metabolic diseases. centerwatch.com
Mammalian Cell Metabolism: The application of ¹³C tracers in mammalian cells is a well-established field, particularly in cancer research. nih.gov While glucose and glutamine are the most commonly used tracers, this compound could be used to investigate specific aspects of polyol metabolism in mammalian cells. For example, it could be used to study the activity of sorbitol dehydrogenase, which can interconvert sorbitol and fructose (B13574), and has broader substrate specificity that may include iditol. A study on a human lung cancer cell line (A549) demonstrated the utility of various ¹³C-labeled glucose tracers to precisely estimate fluxes in central carbon metabolism. nih.gov Similarly, this compound could be employed to probe the polyol pathway in different cancer cell lines or in the context of other diseases like diabetes.
Engineered Biological Systems: There are emerging efforts to engineer metabolic pathways in mammalian cells, for instance, to resurrect essential amino acid biosynthesis in Chinese hamster ovary (CHO) cells. elifesciences.org In such engineered systems, novel tracers like this compound could be used to probe the activity and integration of the newly introduced pathways with the host cell's metabolism.
Refinement of Computational Models for Enhanced Flux Precision
The accuracy of metabolic flux maps derived from ¹³C-labeling data is highly dependent on the underlying computational models. nih.gov Future research will focus on refining these models to improve the precision and reliability of flux estimates.
Genome-Scale Models (GSMs): Moving from smaller, core metabolic models to genome-scale models can provide a more comprehensive and accurate representation of cellular metabolism. mdpi.com A study on E. coli demonstrated that using a genome-scale model for ¹³C-MFA resulted in better prediction of labeling patterns and resolved alternative pathways in secondary metabolism. mdpi.com
Improved Numerical Algorithms: The computational methods used to solve the complex system of equations in ¹³C-MFA are critical for obtaining accurate results. New deterministic algorithms are being developed to increase numerical stability and the accuracy of flux estimation, especially for ill-conditioned systems. oup.com Furthermore, the development of a universal modeling language, such as FluxML, can facilitate the exchange and reuse of models, promoting transparency and reproducibility in the field. frontiersin.org
Integration of Thermodynamic Constraints: The laws of thermodynamics dictate the feasible direction of metabolic reactions. Integrating thermodynamic principles into flux models can help to constrain the solution space and eliminate biologically infeasible flux distributions. biorxiv.org This can lead to more accurate and unbiased flux inference, particularly in complex, compartmentalized systems like eukaryotic cells. biorxiv.orgbiorxiv.org
Advanced Statistical Methods: The validation of ¹³C-MFA models and the assessment of the confidence in flux estimates are crucial. The use of statistical tests like the χ²-test for goodness-of-fit is standard practice. nih.gov More advanced approaches, such as Bayesian model averaging, can be used to resolve carbon and nitrogen fluxes jointly and improve the resolution of complex metabolic nodes. researchgate.net
The table below summarizes key computational refinements.
| Computational Refinement | Description | Benefit for Flux Precision |
| Genome-Scale Models (GSMs) | Utilizes the entire known metabolic network of an organism for flux calculations. mdpi.com | Provides a more comprehensive and accurate context for flux analysis, improving the resolution of peripheral pathways. |
| Numerically Stable Algorithms | Development of algorithms that are less sensitive to small changes in input data and initial conditions. oup.com | Increases the reliability and reproducibility of flux calculations, especially for complex models. |
| Thermodynamic Integration | Incorporates thermodynamic laws to constrain the directionality of reactions. biorxiv.orgbiorxiv.org | Eliminates thermodynamically infeasible flux solutions, leading to more biologically accurate results. |
| Standardized Modeling Languages (e.g., FluxML) | A common language for describing ¹³C-MFA models, facilitating model sharing and comparison. frontiersin.org | Enhances reproducibility and allows for more rigorous testing and validation of models across different software platforms. |
| Advanced Statistical Validation | Employs sophisticated statistical methods to assess model fit and flux confidence intervals. nih.govresearchgate.net | Provides a more robust evaluation of the uncertainty associated with flux estimates, leading to more reliable conclusions. |
Q & A
Q. How can isotopic dilution effects confound quantitative analyses, and how are they mitigated?
- Methodological Answer : Isotopic dilution from endogenous unlabeled pools reduces signal-to-noise ratios. Correct for this by:
- Measuring total intracellular metabolite concentrations via LC-MS.
- Applying mass-balance equations to adjust 13C enrichment values.
- Using time-course data to model dilution kinetics.
Report results as fractional enrichment (13C-labeled/total pool) to enable cross-study comparisons .
Tables for Quick Reference
Table 1 : Key Analytical Techniques for this compound Characterization
Table 2 : Common Pitfalls in this compound Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
